L-Lysine, L-valyl-L-valyl-
Description
Structure
2D Structure
Properties
CAS No. |
73015-99-3 |
|---|---|
Molecular Formula |
C16H32N4O4 |
Molecular Weight |
344.45 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H32N4O4/c1-9(2)12(18)14(21)20-13(10(3)4)15(22)19-11(16(23)24)7-5-6-8-17/h9-13H,5-8,17-18H2,1-4H3,(H,19,22)(H,20,21)(H,23,24)/t11-,12-,13-/m0/s1 |
InChI Key |
AOILQMZPNLUXCM-AVGNSLFASA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N |
sequence |
VVK |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of L Lysine, L Valyl L Valyl
Spectroscopic Techniques for Molecular Architecture Confirmation
Spectroscopic methods are crucial for determining the precise arrangement of atoms within a molecule. For a peptide such as L-Lysine, L-valyl-L-valyl-, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Determination
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For a peptide, 1H NMR provides information about the chemical environment of each hydrogen atom, which is crucial for confirming the amino acid sequence and stereochemistry.
In principle, the NMR spectrum of L-Lysine, L-valyl-L-valyl- would exhibit characteristic chemical shifts for the protons in each amino acid residue. The Biological Magnetic Resonance Bank (BMRB) provides statistical data on the chemical shifts for individual amino acids like lysine (B10760008) and valine, which serve as a reference for interpreting the peptide's spectrum. bmrb.io For instance, the α-proton (Hα) of valine typically appears at a different chemical shift than that of lysine. bmrb.io
Table 1: Predicted 1H NMR Chemical Shift Ranges for L-Lysine, L-valyl-L-valyl- Residues (Note: These are generalized ranges based on typical values for amino acids in peptides and are not experimental data for this specific compound.)
| Amino Acid Residue | Proton | Predicted Chemical Shift Range (ppm) |
| L-Lysine | α-H | 4.1 - 4.4 |
| β-H | 1.7 - 1.9 | |
| γ-H | 1.4 - 1.6 | |
| δ-H | 1.6 - 1.8 | |
| ε-H | 2.9 - 3.1 | |
| L-Valine (1) | α-H | 3.9 - 4.2 |
| β-H | 2.0 - 2.3 | |
| γ-H (CH3) | 0.9 - 1.1 | |
| L-Valine (2) | α-H | 3.9 - 4.2 |
| β-H | 2.0 - 2.3 | |
| γ-H (CH3) | 0.9 - 1.1 |
Mass Spectrometry (MS) for Molecular Mass Validation
Mass spectrometry is a primary technique for validating the molecular weight of a compound and can also be used to confirm its amino acid sequence. For L-Lysine, L-valyl-L-valyl-, with a molecular formula of C16H32N4O4, the calculated monoisotopic molecular weight is approximately 360.2427 g/mol .
In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecule [M+H]+ at an m/z (mass-to-charge ratio) of approximately 361.2500. Tandem mass spectrometry (MS/MS) would be used to sequence the peptide. By selecting the [M+H]+ ion and subjecting it to fragmentation, a series of b- and y-ions are generated. The mass difference between consecutive ions in these series corresponds to the mass of a specific amino acid residue, allowing for the determination of the sequence as Lys-Val-Val. annualreviews.org While a specific mass spectrum for L-Lysine, L-valyl-L-valyl- is not published, the principles of peptide fragmentation are well-established. annualreviews.orgresearchgate.net
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the target peptide from impurities and for quantifying its purity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantitative Purity
RP-HPLC is the most common method for assessing the purity of peptides. The peptide is passed through a column with a nonpolar stationary phase (like C18), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for elution. The retention time of the peptide is influenced by its hydrophobicity.
For L-Lysine, L-valyl-L-valyl-, the presence of two hydrophobic valine residues and one more polar lysine residue would determine its retention characteristics. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time can be compared to standards for quantification. While specific HPLC protocols for this tripeptide are not documented, general methods for peptide analysis are widely available and would be adapted. nih.govscispace.comnih.gov The retention time for valine is generally longer than for lysine in typical RP-HPLC conditions. researchgate.net
Table 2: General RP-HPLC Parameters for Peptide Analysis (Note: These are typical parameters and would require optimization for L-Lysine, L-valyl-L-valyl-.)
| Parameter | Typical Value |
| Column | C18, 3.5-5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Higher-Order Structural Characterization
While NMR can determine the structure in solution, X-ray crystallography provides a precise three-dimensional structure in the solid state.
X-ray Crystallography for Tertiary Structure Resolution
To perform X-ray crystallography, the peptide must first be crystallized. This can be a challenging step. If successful, the crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the positions of individual atoms.
There are no published crystal structures for L-Lysine, L-valyl-L-valyl-. However, the crystal structure of the related dipeptide, L-valyl-L-lysine hydrochloride, has been determined. nih.gov This study revealed details about the conformation of the lysine and valine side chains and the hydrogen bonding network in the crystal lattice. nih.gov Such data for the tripeptide would provide invaluable insights into its preferred conformation and intermolecular interactions.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Stability and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the secondary structure of peptides and proteins in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, β-turns, and random coils. The analysis of the CD spectrum of L-Lysine, L-valyl-L-valyl- can, therefore, offer significant insights into its conformational preferences and stability under various environmental conditions.
While specific, detailed research findings from CD spectroscopy exclusively on the tripeptide L-Lysine, L-valyl-L-valyl- are not extensively available in public literature, a robust understanding of its likely conformational landscape can be constructed from studies on its constituent amino acids and related polypeptides.
Detailed Research Findings from Related Systems
Studies on homopeptides and copolymers containing lysine and valine provide a basis for predicting the conformational behavior of Lys-Val-Val.
Conformational Tendencies of Valine: L-valine, due to its bulky, β-branched side chain, sterically disfavors the formation of α-helices. Instead, it has a strong propensity to be incorporated into β-sheets. researchgate.net Research on copolypeptides containing L-lysine and L-valine has shown that the presence of valine can suppress certain conformations. nih.govacs.org For instance, in studies of copolymers of L-lysine and L-valine interacting with DNA, the valine residues were found to suppress the ability of the complexes to form the psi-type CD spectra characteristic of poly(L-Lys)-DNA complexes. nih.gov
Conformational Tendencies of Lysine: The L-lysine residue, with its long, flexible, and positively charged side chain (at neutral and acidic pH), is considered an α-helix preferring amino acid. nih.gov However, in short peptides, its conformational preference can be more varied. Studies on trilysine have suggested the adoption of a left-handed turn structure.
For the tripeptide L-Lysine, L-valyl-L-valyl-, the two consecutive bulky valine residues would likely dominate the conformational preference, strongly favoring an extended or β-strand-like conformation. The single lysine residue at the N-terminus is unlikely to be sufficient to induce a stable α-helical turn, especially in such a short peptide. The conformational ensemble in an aqueous solution is expected to be a dynamic equilibrium of conformers, with a significant population of extended β-strand and potentially β-turn structures.
The stability of these conformations would be sensitive to environmental factors:
Solvent Polarity: In hydrophobic or membrane-mimicking environments, the peptide may adopt more ordered structures, such as β-sheets, to satisfy backbone hydrogen bonds. nih.gov
Illustrative CD Spectral Data
The following table provides characteristic molar ellipticity ([θ]) values for different pure secondary structures. The CD spectrum of L-Lysine, L-valyl-L-valyl- would be a superposition of these signatures, with the relative contributions indicating the percentage of each structural element.
Disclaimer: The data in Table 1 is illustrative of typical CD values for canonical secondary structures and does not represent actual experimental data for L-Lysine, L-valyl-L-valyl-. A hypothetical spectrum for this tripeptide would likely show features of a random coil mixed with a significant β-sheet or β-turn contribution.
| Secondary Structure | [θ] at ~195 nm (deg cm² dmol⁻¹) | [θ] at ~208 nm (deg cm² dmol⁻¹) | [θ] at ~217 nm (deg cm² dmol⁻¹) | [θ] at ~222 nm (deg cm² dmol⁻¹) |
| α-Helix | +70,000 | -32,000 | - | -33,000 |
| β-Sheet (antiparallel) | +30,000 | - | -20,000 | - |
| β-Turn (Type I) | +35,000 | -5,000 | +7,000 | - |
| Random Coil | -40,000 | +2,000 | - | - |
Mechanistic Investigations of Biological Activity of L Lysine, L Valyl L Valyl
Prodrug Development Strategies Utilizing L-Lysine, L-valyl-L-valyl-
The use of small peptides as carriers for parent drugs is a well-established strategy to overcome poor membrane permeability and improve oral bioavailability. blumberginstitute.orgmdpi.com The L-Lysine, L-valyl-L-valyl- moiety is a prime candidate for such strategies due to the properties of its constituent amino acids.
The primary molecular mechanism for enhancing bioavailability with a tripeptide carrier like L-Lysine, L-valyl-L-valyl- involves hijacking nutrient transport systems in the gastrointestinal tract. blumberginstitute.orgnih.gov Drugs with poor permeability, often due to high polarity, can be chemically linked to the tripeptide, creating a prodrug that is recognized and actively transported by peptide transporters. nih.govtandfonline.com
Targeting Peptide Transporters (PEPT): The human peptide transporter 1 (PEPT1) is abundantly expressed in the brush border membrane of intestinal epithelial cells and is responsible for the absorption of di- and tripeptides from digested dietary protein. nih.govnih.gov By mimicking a natural peptide, a prodrug conjugated with L-Lysine, L-valyl-L-valyl- can be actively transported across the intestinal wall, significantly increasing its absorption compared to the parent drug which may rely on inefficient passive diffusion. blumberginstitute.org The success of the L-valine ester prodrug, valacyclovir, which demonstrates a 3- to 5-fold increase in bioavailability over its parent drug, acyclovir, is a classic example of this principle, as it is a substrate for PEPT1. nih.govtandfonline.com
Improved Physicochemical Properties: Attaching the L-Lysine, L-valyl-L-valyl- moiety can alter the physicochemical properties of a drug, such as its solubility. annualreviews.org The presence of the charged lysine (B10760008) residue and the peptide backbone can increase aqueous solubility, which is beneficial for formulation and dissolution in the gut.
Circumventing Efflux Pumps: Some drugs exhibit poor bioavailability due to being substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of intestinal cells. A key requirement for a successful prodrug is its ability to evade this efflux. nih.gov Modifying a drug by conjugation with a peptide moiety can alter its interaction with these efflux pumps.
| Prodrug Strategy | Mechanism | Key Transporter | Example of Principle |
| Peptide Conjugation | Enhance membrane permeability and oral absorption. blumberginstitute.orgnih.gov | PEPT1 | Valacyclovir (L-valyl ester of acyclovir) shows 3-5x increased bioavailability. tandfonline.com |
| Physicochemical Modification | Improve aqueous solubility for better dissolution. annualreviews.org | - | Amino acid ester prodrugs of penciclovir (B1679225) show remarkable increases in aqueous solubility. nih.gov |
| Efflux Avoidance | Bypass efflux pumps like P-gp that reduce intracellular drug concentration. nih.gov | - | A requirement for optimal prodrug candidates is the escapement from P-gp mediated efflux. nih.gov |
A critical feature of a prodrug is its ability to be converted back to the active parent drug once it has been absorbed and reached its target site. annualreviews.org For conjugates of L-Lysine, L-valyl-L-valyl-, this activation is typically an enzymatic process.
Esterase and Peptidase Cleavage: If the parent drug is linked to the tripeptide via an ester bond (e.g., through a hydroxyl or carboxyl group on the drug), the prodrug is activated by esterase enzymes. These enzymes are abundant in the intestinal cells, liver, and blood. researchgate.net The peptide bonds within the L-Lysine, L-valyl-L-valyl- carrier itself, or the bond linking the peptide to the drug, can also be cleaved by peptidases or proteases. nih.gov This enzymatic hydrolysis releases the active drug, allowing it to exert its therapeutic effect. researchgate.net The rate of this cleavage can be controlled by the specific design of the linker between the drug and the peptide. nih.gov
First-Pass Metabolism: The metabolic activation can occur during the "first-pass" through the intestine and liver. researchgate.net Studies with other amino acid ester prodrugs have shown that they are efficiently delivered into intestinal cells and then rapidly hydrolyzed by intracellular enzymes, such as biphenyl (B1667301) hydrolase-like protein (BPHL), to release the active drug. researchgate.net This rapid intestinal activation is a key feature of the prodrug strategy. researchgate.net
Transporter-Mediated Cellular Uptake and Permeation
Beyond the gut, the L-Lysine, L-valyl-L-valyl- moiety can facilitate drug uptake into specific cells and tissues by interacting with other amino acid transporters.
The L-type amino acid transporters, LAT1 (SLC7A5) and LAT2 (SLC7A8), are crucial for the transport of large neutral amino acids. nih.govsolvobiotech.com
LAT1: This transporter preferentially moves large, neutral amino acids with branched or aromatic side chains, such as valine, leucine, and phenylalanine. solvobiotech.comarvojournals.org LAT1 is a sodium-independent obligatory exchanger, meaning it imports one amino acid while exporting another. solvobiotech.com It is highly expressed in proliferating cells and at biological barriers like the blood-brain barrier and the placenta. solvobiotech.comarvojournals.org The two valine residues in the L-Lysine, L-valyl-L-valyl- structure make it a potential substrate for LAT1, which could be exploited for targeting drugs to rapidly dividing cancer cells that overexpress this transporter. arvojournals.org
LAT2: LAT2 has a broader substrate specificity than LAT1, transporting most neutral amino acids, both large and small. arvojournals.orgguidetopharmacology.org It is also a heterodimeric, sodium-independent transporter. nih.govguidetopharmacology.org
The presence of both valine (a primary LAT substrate) and lysine (a cationic amino acid) in the tripeptide suggests a complex interaction profile with various transporters. While LAT1 and LAT2 primarily transport neutral amino acids, other transporters like system y+L are responsible for moving cationic amino acids in a sodium-dependent or independent manner. guidetopharmacology.org
| Transporter | Substrate Profile | Location | Potential Role for L-Lysine, L-valyl-L-valyl- Conjugates |
| LAT1 (SLC7A5) | Large, neutral amino acids (e.g., Valine, Leucine). solvobiotech.com | Blood-brain barrier, placenta, testis, proliferating cells. solvobiotech.comarvojournals.org | The two L-valine residues could facilitate uptake into LAT1-expressing cells, such as cancer cells. |
| LAT2 (SLC7A8) | Broad range of neutral amino acids. guidetopharmacology.org | Intestinal wall, kidney, other tissues. nih.gov | May contribute to general cellular uptake in various tissues. |
| System y+ | Cationic amino acids (e.g., Lysine, Arginine). frontiersin.orgresearchgate.net | Blood-brain barrier and other tissues. frontiersin.org | The L-lysine residue could interact with this system, influencing transport. |
One of the most significant challenges in pharmacology is delivering drugs to the central nervous system (CNS) due to the restrictive nature of the blood-brain barrier (BBB). frontiersin.org Nutrient transporters are a key gateway across this barrier.
LAT1 at the Blood-Brain Barrier: LAT1 is highly expressed on both the luminal (blood-facing) and abluminal (brain-facing) membranes of the brain capillary endothelial cells that form the BBB. solvobiotech.comfrontiersin.org It is the primary system for transporting essential neutral amino acids, like valine, into the brain. solvobiotech.comfrontiersin.org Therefore, conjugating a CNS-acting drug to a moiety like L-Lysine, L-valyl-L-valyl- could enable it to be actively transported into the brain via LAT1, bypassing the barrier's restrictions. nih.gov
Cationic Amino Acid Transporters at the BBB: The cationic amino acid transporter system y+ (which includes CAT1/SLC7A1) is also present at the BBB and is responsible for the transport of lysine and arginine. frontiersin.orgresearchgate.net The presence of the L-lysine residue in the tripeptide suggests a potential for interaction with this system, which could also contribute to transport across the BBB. nih.govfrontiersin.org
The dual nature of the L-Lysine, L-valyl-L-valyl- peptide, containing substrates for both neutral and cationic amino acid transporters, presents a promising, albeit complex, strategy for enhancing drug delivery to the brain.
Specific Molecular Targeting and Enzyme Interaction Mechanisms
The biological activity of a peptide-drug conjugate is not only determined by its transport but also by its interactions with specific molecular targets like enzymes and receptors. The L-Lysine, L-valyl-L-valyl- moiety itself, or the prodrug as a whole, may interact with specific biological molecules. For example, peptides can modulate protein-protein interactions or act as enzyme inhibitors. The specific sequence of amino acids imparts distinct structural and functional properties that can be tailored for interaction with a desired molecular target. The positively charged lysine residue may facilitate interactions with negatively charged domains on proteins or cell surfaces, while the hydrophobic valine residues can engage in hydrophobic interactions. Further research is required to identify specific enzyme or receptor targets for which L-Lysine, L-valyl-L-valyl- may have a unique affinity, which could open new avenues for targeted drug delivery and therapy.
Inhibition of Plasmodium Lysyl-tRNA Synthetase (LysRS) through Conjugation Strategies
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein biosynthesis. nih.gov This makes them attractive targets for developing antimicrobial agents, including antimalarials. malariaworld.org The lysyl-tRNA synthetase (LysRS) of the malaria parasite Plasmodium falciparum (PfLysRS) has been validated as a promising drug target. nih.govplos.org
Inhibitors of PfLysRS often function by mimicking the natural substrates of the enzyme: L-lysine, and adenosine (B11128) triphosphate (ATP). springermedizin.denih.gov The fungal metabolite cladosporin, a potent and selective inhibitor of PfLysRS, operates by competing with ATP. plos.orgspringermedizin.denih.gov The strategy of designing inhibitors as conjugates or analogues of the natural amino acid substrate, L-lysine, is a cornerstone of targeting LysRS. A peptide moiety such as L-Lysine, L-valyl-L-valyl- incorporates the key L-lysine residue, which can guide the molecule to the active site of PfLysRS. The L-valyl residues can provide additional interactions within the binding pocket, potentially enhancing binding affinity and specificity. While direct inhibition by this specific tripeptide is not extensively documented, the principle relies on using the lysine component as a scaffold to deliver an inhibitory "warhead" or to use the entire peptide to block the substrate binding site, thereby halting protein synthesis and parasite growth. nih.gov
Exploitation of Adjacent ATP and Lysine-Binding Pockets in Target Enzymes
The active site of LysRS and other aminoacyl-tRNA synthetases features adjacent binding pockets for the amino acid and ATP. malariaworld.orgnih.gov A sophisticated inhibition strategy involves designing molecules that can simultaneously occupy or interact with both of these pockets. This dual-site interaction can lead to significantly higher affinity and specificity compared to inhibitors that target only one site. nih.gov
Structural studies of P. falciparum LysRS have shown how inhibitors can bind to the ATP pocket. malariaworld.orgspringermedizin.de The presence of L-lysine in its adjacent binding site can stabilize the binding of these inhibitors, suggesting a cooperative mechanism. nih.gov For a molecule like L-Lysine, L-valyl-L-valyl-, the L-lysine portion would naturally be drawn to the lysine-binding pocket. The di-valyl portion could then be chemically modified or conjugated with a group that extends into the neighboring ATP-binding pocket. This approach effectively hijacks the enzyme's natural substrate recognition mechanism to anchor a potent inhibitor, a strategy that has been successfully explored for developing highly specific antimalarial agents. nih.govnih.gov
Examination of Potential Inhibitory Effects on Aminopeptidase N (APN) and Related Peptidases
Aminopeptidase N (APN), also known as CD13, is a metalloenzyme that plays a crucial role in various cellular functions, including the cleavage of peptides. researchgate.netnih.gov It is a target for the development of anticancer and anti-hypertensive drugs. nih.gov Several natural and synthetic peptides have been identified as inhibitors of APN and related exopeptidases. ebi.ac.uknih.gov
Bestatin and amastatin (B1665947) are well-known, potent peptide inhibitors of aminopeptidases. researchgate.netnih.gov Research into the structure-activity relationships of these inhibitors reveals that the length and composition of the peptide chain are critical for potency. nih.gov Specifically, increasing the peptide chain length can lead to more potent inhibitors. nih.gov Furthermore, novel L-lysine-based inhibitors have been designed to occupy hydrophobic pockets (S1 and S1') in the active site of APN. researchgate.net Given that L-Lysine, L-valyl-L-valyl- contains hydrophobic valine residues and a lysine residue, it represents a structural motif with the potential for APN inhibition. The valine residues could fit into the hydrophobic pockets of the enzyme, while the lysine residue could form other key interactions, leading to competitive inhibition.
| Inhibitor | Core Peptide Sequence | Target Enzyme(s) | Inhibition Characteristics |
|---|---|---|---|
| Amastatin | -Valyl-Valyl-Aspartic acid | Aminopeptidase M (AP-M), Leucine Aminopeptidase (LAP) | Slow-binding, competitive inhibitor of AP-M. nih.gov |
| Bestatin | -L-Leucine | Aminopeptidase M (AP-M), Aminopeptidase N (APN) | Competitive inhibitor. researchgate.netnih.gov |
| L-lysine derivatives | L-lysine-based | Aminopeptidase N (APN) | Designed to occupy hydrophobic S1 and S1' pockets. researchgate.net |
| L-Lysine, L-valyl-L-valyl- | -Valyl-Valyl- | Potential for APN inhibition | Hypothesized to interact with hydrophobic pockets via valine residues. |
Strategies for Modulating Biological Activity, Stability, and Target Specificity
To transform a biologically active peptide like L-Lysine, L-valyl-L-valyl- into a viable therapeutic agent, its properties must often be optimized. Key strategies focus on improving its activity, ensuring it remains stable in biological systems, and directing it precisely to its intended target.
One primary strategy is the creation of prodrugs. For instance, the L-valyl ester of acyclovir, known as valacyclovir, was developed to dramatically increase the oral bioavailability of the parent drug by utilizing peptide transporters in the intestine. mdpi.com Similarly, attaching a dipeptide moiety to a drug can enhance transporter affinity and metabolic stability. acs.org Applying this concept, L-Lysine, L-valyl-L-valyl- could be conjugated to a parent drug to improve its absorption and delivery.
Another approach involves detailed structure-activity relationship (SAR) studies. nih.gov By systematically synthesizing and testing analogues of the lead peptide, researchers can identify which structural features are essential for activity. For peptides, this includes modifying the amino acid sequence, altering stereochemistry (using D-amino acids instead of L-amino acids), or cyclizing the peptide to improve stability and lock it into an active conformation. nih.gov For example, studies on short antimicrobial peptides have shown that structural parameters like alpha-helicity and hydrophobicity are directly correlated with activity. nih.gov
Finally, metabolic stability is a critical challenge for peptide-based drugs, which are often susceptible to degradation by proteases. Strategies to overcome this include replacing susceptible peptide bonds with non-natural linkers or incorporating unnatural amino acids. acs.org Research on dipeptide prodrugs of floxuridine (B1672851) showed that the choice of amino acids in the dipeptide profoundly affected the stability of the ester bond, with certain compositions showing enhanced resistance to enzymatic degradation. acs.org These strategies could be applied to L-Lysine, L-valyl-L-valyl- to prolong its half-life and enhance its therapeutic efficacy.
| Strategy | Objective | Example/Method | Application to L-Lysine, L-valyl-L-valyl- |
|---|---|---|---|
| Prodrug Formulation | Enhance bioavailability and targeted delivery. mdpi.com | Valacyclovir (L-valyl ester of acyclovir). mdpi.com | Conjugation to a parent drug to utilize peptide transporters. |
| Structure-Activity Relationship (SAR) Studies | Optimize potency and selectivity. nih.gov | Synthesis of peptide analogues with varied amino acids or stereochemistry. nih.gov | Systematic replacement of lysine or valine to determine their role in target binding. |
| Enhancement of Metabolic Stability | Increase in vivo half-life by preventing degradation. acs.org | Incorporation of D-amino acids or non-natural linkers. acs.orgnih.gov | Replacing L-valine with D-valine to resist protease cleavage. |
| Conformational Constraint | Improve receptor affinity and stability. | Cyclization of the peptide backbone. | Creating a cyclic version of the tripeptide to lock its bioactive conformation. |
Computational and Theoretical Modeling of L Lysine, L Valyl L Valyl
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of L-Lysine, L-valyl-L-valyl-, docking simulations can elucidate its potential to interact with various biological receptors, thereby suggesting possible mechanisms of action.
Given its peptidic nature, potential targets for this tripeptide include enzymes such as proteases, peptidases, or peptide transporters. The presence of the N-terminal lysine (B10760008) residue, with its positive charge at physiological pH, suggests a potential for strong electrostatic interactions with targets possessing negatively charged binding pockets, such as certain serine proteases or aminopeptidases. The C-terminal valine residues add hydrophobicity, which could drive binding into hydrophobic pockets of a receptor.
A hypothetical docking study might screen the tripeptide against a panel of relevant protein targets. The binding affinity is typically estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) indicating the strength of the interaction. Lower, more negative scores generally suggest stronger binding. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the complex. For instance, the primary amine of the lysine side chain is a prime candidate for forming salt bridges with aspartate or glutamate (B1630785) residues in a receptor's active site. mdpi.com
Table 1: Hypothetical Molecular Docking Results for L-Lysine, L-valyl-L-valyl-
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Aminopeptidase N | -8.2 | ASP212, GLU255 | Salt Bridge with Lysine |
| TRP301, PHE304 | Hydrophobic contact with Valine | ||
| Dipeptidyl Peptidase IV | -7.5 | GLU205, GLU206 | Salt Bridge with Lysine |
| TYR662, TRP659 | Hydrophobic contact with Valine | ||
| Peptide Transporter 1 | -6.9 | LYS132, ARG282 | Hydrogen Bond with peptide backbone |
| ILE441, VAL445 | Hydrophobic contact with Valine |
This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
While molecular docking provides a static picture of interaction, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the tripeptide over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and stability in a simulated environment, typically explicit water. core.ac.uk
Analysis of an MD trajectory can provide information on the probability of finding the peptide in certain conformational states. This can be visualized through Ramachandran plots for the backbone dihedrals or histograms for side-chain chi angles. Such analyses can identify the most stable and populated conformations, which are likely to be the biologically relevant ones. The simulations can also reveal the formation and breaking of intramolecular hydrogen bonds that stabilize specific structures. nih.gov
Table 2: Hypothetical Conformational States of L-Lysine, L-valyl-L-valyl- from a 100 ns MD Simulation
| Conformational State | Backbone Dihedrals (φ, ψ) | Key Intramolecular H-bonds | Population (%) |
| Extended | Val1: -120°, 140°; Val2: -125°, 135° | None | 65% |
| Turn-like | Val1: -60°, -30°; Val2: -90°, 0° | Lys(NH) to Val2(CO) | 25% |
| Folded | Val1: -80°, 150°; Val2: 80°, -170° | Lys side chain to C-terminus | 10% |
This table contains hypothetical data for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. acs.orgresearchgate.netnih.gov These methods can be applied to L-Lysine, L-valyl-L-valyl- to predict its reactivity, electrostatic properties, and spectroscopic signatures.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this tripeptide, the MEP would likely show a strongly positive potential around the lysine side-chain amine and negative potentials around the carbonyl oxygen atoms.
These calculations can also provide atomic partial charges, which are useful for understanding intermolecular interactions and for parameterizing force fields used in molecular dynamics simulations.
Table 3: Hypothetical Quantum Chemical Properties of L-Lysine, L-valyl-L-valyl- (DFT/B3LYP/6-31G)*
| Property | Value | Interpretation |
| HOMO Energy | -6.8 eV | Related to the ability to donate an electron. |
| LUMO Energy | -0.5 eV | Related to the ability to accept an electron. |
| HOMO-LUMO Gap | 6.3 eV | Indicates high chemical stability. |
| Dipole Moment | 12.5 Debye | Reflects significant charge separation. |
| Electrostatic Potential | Positive on Lys NH3+; Negative on C=O | Predicts sites for electrostatic interactions. |
This table contains hypothetical data for illustrative purposes.
In Silico Prediction of Biological Activity Profiles and Structure-Activity Relationships
In silico tools can be used to predict the potential biological activities of a peptide based on its sequence and physicochemical properties. mdpi.comnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with biological activities, can be employed to screen for potential therapeutic effects. acs.org
For L-Lysine, L-valyl-L-valyl-, its structure can be compared against databases of known bioactive peptides. The presence of lysine and hydrophobic residues is common in antimicrobial peptides, suggesting this tripeptide could have some antimicrobial activity. mdpi.commdpi.com The Val-Val motif is also found in some peptides with ACE-inhibitory activity. The structure-activity relationship of peptides is highly dependent on the amino acid composition and sequence. nih.gov For instance, the cationic nature of lysine is often crucial for interaction with negatively charged bacterial membranes, while the hydrophobicity of valine can facilitate membrane insertion. nih.gov
Various web-based servers and software can predict a range of activities, from antimicrobial and anticancer to antihypertensive and antioxidant properties, based on the peptide's sequence. These predictions, while not definitive, provide valuable hypotheses for experimental validation.
Table 4: Hypothetical In Silico Biological Activity Profile for L-Lysine, L-valyl-L-valyl-
| Predicted Activity | Prediction Score | Basis of Prediction |
| Antimicrobial | 0.75 (Prob.) | High content of cationic and hydrophobic residues. |
| ACE-Inhibitory | 0.62 (Prob.) | Presence of C-terminal Valine. |
| Antioxidant | 0.45 (Prob.) | Presence of Valine and Lysine. nih.gov |
| Cell Penetrating | 0.55 (Prob.) | Cationic nature of Lysine. |
This table contains hypothetical data for illustrative purposes. Scores are on a scale of 0 to 1.
Advanced Applications of L Lysine, L Valyl L Valyl in Biomolecular Research
Design and Development of Targeted Delivery Systems
The unique structural characteristics of the L-Lysine, L-valyl-L-valyl- peptide make it a candidate for incorporation into targeted drug delivery systems. The design of such systems often leverages peptide sequences to achieve site-specific delivery and controlled release of therapeutic agents.
Short peptide sequences are increasingly utilized to modify nanocarriers to enhance their absorption and targeting capabilities. For instance, dipeptides such as L-valyl-L-valine have been conjugated to nanoparticles to improve oral absorption by targeting peptide transporters like PepT1, which are expressed in the intestines. nih.gov The presence of the valine residues in the Lys-Val-Val sequence suggests potential recognition by such transporters, which could be exploited for oral drug delivery.
Furthermore, in the realm of antibody-drug conjugates (ADCs), specific dipeptide linkers like valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys) are widely used. creative-biogene.comsci-hub.se These linkers are designed to be stable in systemic circulation but are cleaved by lysosomal proteases, such as cathepsin B, which are abundant inside cancer cells. sci-hub.senih.gov This enzymatic cleavage releases the cytotoxic payload directly at the tumor site. The Val-Val bond in L-Lysine, L-valyl-L-valyl- could similarly be susceptible to cleavage by certain intracellular proteases. The terminal lysine (B10760008) residue also offers a convenient point of attachment for a drug or a linker system, making this tripeptide a potentially useful component in prodrug strategies or as part of a cleavable linker in targeted conjugates. Research on various dipeptide linkers has shown significant differences in their cleavage rates by enzymes, highlighting the importance of sequence in linker design. nih.gov
| Peptide Linker | Cleaving Enzyme(s) | Key Feature | Application Example |
| Val-Cit | Cathepsin B, S, L, F nih.gov | Most widely used; stable in plasma, cleaved in lysosomes. | Antibody-Drug Conjugates (ADCs) nih.gov |
| Phe-Lys | Cathepsin B sci-hub.se | Rapidly cleaved by cathepsin B. | ADCs, Immunoconjugates sci-hub.senih.gov |
| Val-Ala | Cathepsin B creative-biogene.com | Alternative protease-sensitive linker. | Oligonucleotide Conjugation creative-biogene.com |
| Val-Lys | Cathepsin B | Rapidly cleaved; less stable in human plasma than Val-Cit. sci-hub.senih.gov | Model studies for immunoconjugates sci-hub.se |
This table presents examples of dipeptide linkers used in drug delivery and their characteristics. The properties of these linkers provide a framework for evaluating the potential of sequences like L-Lysine, L-valyl-L-valyl-.
Creation of Peptidomimetics and Bioactive Analogue Libraries
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against proteolysis and better bioavailability. researchgate.netnih.gov A tripeptide like L-Lysine, L-valyl-L-valyl- can serve as a foundational scaffold for the rational design of peptidomimetics and the construction of bioactive analogue libraries to explore structure-activity relationships (SAR). nih.gov
The process of developing peptidomimetics from a lead peptide involves identifying the key amino acid residues responsible for its biological activity (the pharmacophore). nih.gov This is often achieved by systematically creating and screening libraries of peptide analogues. americanpharmaceuticalreview.com For the Lys-Val-Val sequence, various library types could be synthesized to probe its functional landscape.
Strategies for Peptide Library Design:
Alanine (B10760859) Scanning: Each amino acid in the Lys-Val-Val sequence would be systematically replaced with alanine to determine the contribution of each side chain to the peptide's activity. americanpharmaceuticalreview.com
Positional Scanning: Each position in the tripeptide would be substituted with all other natural (or even unnatural) amino acids to identify residues that enhance or are critical for function. proteogenix.science
Truncation Libraries: Analogues would be created by removing terminal residues to determine the minimal sequence length required for bioactivity. proteogenix.science
Scrambled Libraries: The amino acids (Lys, Val, Val) would be rearranged to form all possible combinations, serving as negative controls to confirm that the activity is specific to the original sequence. proteogenix.science
These combinatorial approaches allow researchers to dissect the molecular interactions governing a peptide's function and to design non-peptidic scaffolds that replicate these interactions, leading to the development of more drug-like molecules. researchgate.netuq.edu.au
| Library Type | Purpose | Application to L-Lysine, L-valyl-L-valyl- |
| Alanine Scanning Library americanpharmaceuticalreview.com | To identify key residues essential for activity. | Replace Lys, Val₁, and Val₂ with Ala to gauge the importance of each side chain. |
| Positional Scanning Library proteogenix.science | To optimize the sequence for enhanced activity. | Substitute each position with other amino acids to find optimal replacements. |
| Truncation Library proteogenix.science | To determine the minimum active sequence. | Synthesize Lys-Val, Val-Val, and individual amino acids to test for residual activity. |
| Random/Scrambled Library proteogenix.science | To serve as a negative control and confirm sequence specificity. | Synthesize Val-Lys-Val, Val-Val-Lys, etc., to ensure the original sequence is uniquely active. |
This table outlines common peptide library design strategies and how they could be applied to investigate the structure-activity relationship of L-Lysine, L-valyl-L-valyl-.
Utility in Bioconjugation Chemistry for Novel Probes and Tools
Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule like a peptide. libretexts.orgthermofisher.com The L-Lysine, L-valyl-L-valyl- tripeptide is particularly well-suited for bioconjugation due to the primary ε-amino group on its lysine side chain. This amine serves as a highly versatile chemical handle for modification. thermofisher.com
The primary amine of lysine is nucleophilic and can be targeted by a variety of reagents under specific pH conditions (typically slightly alkaline) to form stable covalent bonds. thermofisher.com This reactivity allows for the attachment of a wide array of functional molecules, thereby creating novel probes and tools for research. For example:
Fluorescent Probes: Conjugating a fluorescent dye to the lysine residue allows for the visualization and tracking of the peptide in biological systems, such as in cell imaging studies. mdpi.com
Biotinylation: Attaching a biotin (B1667282) molecule creates a high-affinity probe for streptavidin- or avidin-based detection and purification assays.
Linker Attachment: The lysine residue can be used to attach linkers for drug conjugation, as seen in antibody-drug conjugates, or for immobilization onto solid supports for affinity chromatography or other applications. acs.org
Recent studies have shown that modifying peptide linkers, such as by adding polyethylene (B3416737) glycol (PEG) chains (PEGylation) to a Val-Lys linker, can improve the therapeutic index and pharmacokinetic profile of ADCs by shielding the hydrophobic payload. acs.org The Lys-Val-Val peptide provides a similar scaffold for such advanced bioconjugation strategies.
| Reagent Type | Target Functional Group | Resulting Bond | Application |
| NHS Ester thermofisher.com | Primary Amine (e.g., Lysine) | Amide | Labeling with fluorophores, biotin; crosslinking. |
| Isothiocyanate | Primary Amine (e.g., Lysine) | Thiourea | Attaching fluorescent dyes (e.g., FITC). |
| Maleimide cam.ac.uk | Thiol (e.g., Cysteine) | Thioether | Site-specific protein modification (often requires introducing a Cys residue). |
| Aldehyde/Ketone libretexts.org | Hydrazide/Aminooxy | Hydrazone/Oxime | Bioorthogonal ligation for selective labeling. |
This table summarizes common bioconjugation reactions. The lysine residue in L-Lysine, L-valyl-L-valyl- is readily targeted by amine-reactive chemistry.
Integration into High-Throughput Screening Platforms for Lead Discovery
High-throughput screening (HTS) enables the rapid testing of thousands to millions of compounds to identify "hits" with a desired biological activity. acs.org Peptides like L-Lysine, L-valyl-L-valyl- can be integrated into HTS platforms in several ways, either as part of a library to be screened or as a component of the assay itself.
As part of a combinatorial library, Lys-Val-Val and its analogues can be synthesized on a large scale and screened for various functions, such as binding to a specific protein target or inhibiting an enzyme. nih.gov Phage display is one powerful technology for screening vast peptide libraries against a target of interest. nih.govacs.org
Alternatively, the tripeptide can be incorporated into the design of an HTS assay. For example, if Lys-Val-Val is a known substrate for a particular protease, it can be used to develop an assay to screen for inhibitors of that enzyme. A common method involves creating a FRET (Förster Resonance Energy Transfer) probe by labeling the peptide at its N-terminus with a fluorophore and at its C-terminus (or on the lysine side chain) with a quencher. In its intact state, the peptide's fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This format is highly amenable to automated, multi-well plate-based screening. nih.gov
The development of biosensors based on transcription factors that respond to specific amino acids, like lysine, has also enabled HTS methods for evolving microbial strains that overproduce these amino acids. nih.govmdpi.com While not a direct use of the tripeptide, this demonstrates the integration of amino acid-based detection into HTS for metabolic engineering.
| HTS Application | Role of L-Lysine, L-valyl-L-valyl- | Principle | Example |
| Lead Discovery | Member of a peptide library | Screening large collections of peptides for binding or inhibitory activity against a target protein. | Phage display library screening nih.gov |
| Enzyme Inhibition Assay | Protease Substrate | A modified version of the peptide (e.g., with FRET pairs) is used to measure enzyme activity. | Screening for inhibitors of a protease that cleaves the Val-Val bond. |
| Probe Development | Scaffold for Covalent Probes | Used as a building block in the synthesis of activity-based probes targeting specific enzyme classes. | Developing lysine-directed probes for protein kinases. leeds.ac.uk |
| Binding Assays | Immobilized Ligand | The peptide is attached to a surface (e.g., a microarray) to screen for binding partners. | Identifying proteins that interact with the Lys-Val-Val motif. |
This table illustrates the potential roles of L-Lysine, L-valyl-L-valyl- in various high-throughput screening platforms for drug and probe discovery.
Future Research Directions and Emerging Paradigms for L Lysine, L Valyl L Valyl
Exploration of Novel Therapeutic Modalities Beyond Prodrugs
While the use of peptides to enhance the bioavailability of parent drugs is well-established, there is a growing interest in the inherent therapeutic properties of short peptides themselves. researchgate.netmdpi.com Future research on L-Lysine, L-valyl-L-valyl- is anticipated to explore its potential as a standalone bioactive molecule.
Short peptides containing lysine (B10760008) and arginine have been investigated for their potential to modulate biological processes, such as pain signaling by interacting with ion channels like NaV1.8. nih.govmdpi.com Research has shown that the spatial arrangement of positively charged amino acid residues is crucial for these interactions. mdpi.com Therefore, studies could be designed to investigate whether L-Lysine, L-valyl-L-valyl- exhibits similar or novel modulatory effects on ion channels, receptors, or enzymes.
Furthermore, the field of immunomodulatory peptides offers a promising direction. mdpi.com Lysine-containing peptides can influence immune responses, and research could assess the ability of L-Lysine, L-valyl-L-valyl- to modulate cytokine release or immune cell proliferation, potentially leading to applications in inflammatory conditions or as vaccine adjuvants. nih.govnih.gov The transition from a passive prodrug component to an active therapeutic agent represents a significant paradigm shift, driven by the understanding that even short amino acid sequences can encode specific biological information. nih.govnih.gov
Integration with Nanotechnology for Advanced Delivery Systems
To overcome challenges like enzymatic degradation and to enable targeted delivery, the integration of L-Lysine, L-valyl-L-valyl- with nanotechnology presents a frontier of significant potential. nih.gov Nanocarrier systems can protect the peptide from degradation, improve its circulation half-life, and deliver it to specific tissues or cells. nih.govnih.gov
Poly-L-lysine (PLL), a polymer of the constituent amino acid, has been extensively used to create nanoparticles for drug and gene delivery due to its cationic nature, which facilitates interaction with cell membranes. nih.govacs.orgnih.govnih.gov Future work could involve using L-Lysine, L-valyl-L-valyl- as a functional component in novel nanoparticle formulations. For instance, the tripeptide could be conjugated to the surface of lipid nanoparticles (LNPs) or incorporated into lipid-polymer hybrid nanoparticles (LPHNs) to enhance cellular uptake or for specific targeting. nih.govrsc.org
The development of "smart" delivery systems that release the tripeptide in response to specific physiological stimuli, such as pH changes in a tumor microenvironment, is another promising area. nih.gov Poly-L-lysine-based nanoparticles have already been designed for pH-sensitive release, a strategy that could be adapted for this tripeptide. nih.gov
Table 1: Potential Nanocarrier Systems for L-Lysine, L-valyl-L-valyl- Delivery
| Nanocarrier Type | Potential Advantages for L-Lysine, L-valyl-L-valyl- | Example Application Areas |
|---|---|---|
| Lipid Nanoparticles (LNPs) | High biocompatibility, ability to encapsulate hydrophilic molecules, potential for surface functionalization. nih.govsemanticscholar.org | Targeted delivery to specific cell types by conjugating targeting ligands to the LNP surface. rsc.org |
| Polymeric Nanoparticles | High stability, controlled and sustained release profiles, tunable properties based on polymer choice (e.g., Poly-L-lysine). nih.govacs.org | pH-responsive delivery to acidic environments like tumors or intracellular compartments. nih.gov |
| Lipid-Polymer Hybrids (LPHNs) | Combines the structural stability of polymers with the biocompatibility of lipids. nih.gov | Enhanced oral bioavailability by protecting the peptide from enzymatic degradation in the GI tract. nih.gov |
| Silver Nanoparticles (AgNPs) | Intrinsic antimicrobial and anti-inflammatory properties, potential for synergistic therapeutic effects. researchgate.net | Development of novel antimicrobial agents where the peptide may enhance bacterial targeting. |
Development of Innovative Analytical Techniques for Real-Time Characterization
Understanding the pharmacokinetics, biodistribution, and mechanism of action of L-Lysine, L-valyl-L-valyl- in a biological system requires sophisticated analytical methods capable of real-time characterization. ijsra.netresearchgate.net Current methods for peptide analysis often involve sample collection and subsequent analysis, but emerging techniques are moving towards in-situ and real-time measurements.
Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are indispensable for the detection and quantification of small peptides in complex biological fluids like urine or plasma. acs.orgacs.orgshimadzu.comnih.gov Future developments will likely focus on improving the sensitivity and throughput of these methods to allow for dynamic tracking of the tripeptide's concentration and metabolic fate in vivo. nih.govnih.gov
Another emerging paradigm is the development of peptide-based biosensors. mdpi.comnih.govresearchgate.net These devices utilize a biological recognition element (which could even be another peptide) coupled to a transducer to convert the binding of the target molecule into a measurable signal. mdpi.comresearchgate.net Research could focus on creating a highly specific biosensor for L-Lysine, L-valyl-L-valyl-, which would enable real-time monitoring of its concentration in bioreactors during production or potentially for diagnostic applications in clinical settings. nih.gov
Table 2: Comparison of Analytical Techniques for L-Lysine, L-valyl-L-valyl- Characterization
| Technique | Principle | Application for L-Lysine, L-valyl-L-valyl- | Future Direction |
|---|---|---|---|
| LC-MS/MS | Separation by chromatography followed by mass-to-charge ratio detection for identification and quantification. acs.orgnih.gov | Accurate quantification in biological samples (plasma, tissue); identification of metabolites. | Higher sensitivity methods for single-cell analysis; improved databases for tripeptide identification. acs.orgresearchgate.net |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure and dynamics. resolvemass.ca | Determining the 3D conformation of the peptide in different solvent conditions; studying interactions with target molecules. | In-cell NMR to study peptide conformation and binding in a native cellular environment. |
| Electrochemical Biosensors | A bioreceptor specifically binds the peptide, causing a change in an electrical signal (e.g., current, potential). mdpi.comresearchgate.net | Real-time, quantitative detection in solutions. | Development of implantable or wearable sensors for continuous monitoring in vivo. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light to analyze protein/peptide secondary structure. resolvemass.ca | Assessing the peptide's folding patterns and conformational stability under various conditions (pH, temperature). resolvemass.ca | High-throughput CD for rapid screening of peptide stability in different formulations. |
Uncovering Additional Biological Targets and Regulatory Pathways
A fundamental aspect of future research will be to identify the specific biological molecules that L-Lysine, L-valyl-L-valyl- interacts with and the cellular pathways it modulates. While the individual amino acids have known metabolic pathways, the tripeptide sequence likely confers novel biological specificities. researchgate.netnih.gov
One approach is to use the tripeptide as a "bait" in affinity chromatography-mass spectrometry experiments to pull down and identify its binding partners from cell lysates. Furthermore, computational methods like molecular docking can be used to screen libraries of protein structures and predict potential binding sites, which can then be validated experimentally. nih.gov Phage display is another powerful technique that could be adapted to discover peptide ligands that bind to specific protein targets, demonstrating the specificity that can be achieved. nih.gov
Investigating the impact of the tripeptide on gene expression through transcriptomics (e.g., RNA-seq) or on protein expression through proteomics can provide a global view of the affected regulatory pathways. nih.gov For example, does the peptide influence pathways related to cell growth, apoptosis, or inflammation? Understanding these interactions is crucial for elucidating its mechanism of action beyond a simple prodrug and could reveal entirely new therapeutic applications. genome.jpmdpi.com The concept of peptidergic regulation, where short peptides act as signaling molecules, supports the hypothesis that L-Lysine, L-valyl-L-valyl- may have undiscovered roles in cellular communication. researchgate.net
Q & A
How should researchers design experiments to determine optimal L-Lysine supplementation levels in animal models?
Methodological Answer:
Optimal dosage determination requires a Completely Randomized Design (CRD) with graded supplementation levels and controlled variables (e.g., diet composition, animal age). For example, in broiler studies, treatments might include a lysine-deficient basal diet supplemented with 0.35–1.00% L-Lysine HCl, with replication groups to assess weight gain, feed efficiency, and plasma biomarkers (e.g., urea) . Dose-response curves and ANOVA with post-hoc tests (e.g., Duncan’s test) are critical for identifying significant thresholds. Ensure iso-nitrogenous conditions to isolate lysine-specific effects .
What methodologies validate L-Lysine quantification in complex biological matrices?
Methodological Answer:
Use High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., using o-phthalaldehyde) for precise quantification. Compare results with enzymatic methods (e.g., L-lysine oxidase assays) to cross-validate accuracy. Statistical validation should include paired t-tests and linear regression analysis to assess concordance between methods . For tissue samples, acid hydrolysis followed by amino acid analysis is recommended, with correction for recovery rates .
How can researchers resolve contradictions in growth outcomes from L-Lysine HCl supplementation studies?
Methodological Answer:
Contradictions (e.g., improved feed efficiency in piglets vs. reduced growth in finishing pigs) may arise from differences in amino acid balance , animal physiology, or basal diet composition. Conduct meta-regression analyses to identify moderating variables (e.g., lysine:energy ratio, limiting amino acids). For instance, excess lysine in sorghum-based diets may create methionine or threonine deficiencies, necessitating factorial ANOVA to test interactions .
Which analytical techniques are critical for characterizing L-valyl-L-valyl-containing peptides?
Methodological Answer:
Structural integrity requires nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation. For synthetic peptides, use reverse-phase HPLC with UV detection (210–280 nm) to assess purity. X-ray crystallography can resolve tertiary structures, while circular dichroism evaluates secondary structure stability under physiological conditions .
How is the relative bioavailability (RBV) of L-Lysine salts assessed in comparative studies?
Methodological Answer:
RBV is calculated using slope-ratio assays:
Measure endpoints like average daily gain (ADG) and gain:feed ratio (G:F). For example, L-lysine sulfate showed 106–117% RBV relative to L-lysine HCl in piglets, validated via ANOVA with orthogonal contrasts . Include intestinal morphology (e.g., villus height) and digestibility assays to confirm mechanistic consistency .
What statistical approaches analyze dose-response relationships in amino acid trials?
Methodological Answer:
Use non-linear mixed-effects models to account for individual variability in response. For linear relationships, apply polynomial contrasts in ANOVA. In broiler studies, segmented regression identifies breakpoints for optimal lysine levels . Report effect sizes (e.g., Cohen’s d) and confidence intervals to quantify practical significance .
How can peptide synthesis purity be ensured for L-valyl-L-valyl sequences?
Methodological Answer:
Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, using Kaiser tests to monitor coupling efficiency. Purify via preparative HPLC (>95% purity threshold) and characterize using tandem MS/MS for sequence validation. For dipeptides, optimize protecting groups (e.g., Boc for valine) to prevent racemization .
What strategies integrate conflicting amino acid requirement data into meta-analyses?
Methodological Answer:
Apply random-effects models to account for heterogeneity across studies. Stratify by species, developmental stage, and diet type. For example, lysine requirements in broilers (35–84 days) differ from finishing pigs, requiring subgroup analysis . Use funnel plots and Egger’s regression to assess publication bias .
How should longitudinal studies evaluate chronic L-Lysine effects?
Methodological Answer:
Divide experiments into phases (e.g., growing vs. finishing phases in pigs) with staggered lysine levels. Measure biomarkers (e.g., plasma urea) at intervals to track metabolic adaptation. Use repeated-measures ANOVA to analyze time × treatment interactions. Include recovery periods to assess reversibility of effects .
What validation parameters are essential for enzymatic L-Lysine assays?
Methodological Answer:
Validate sensitivity (limit of detection ≤0.1 µg/mL), specificity (no cross-reactivity with D-lysine or arginine), and linearity (R² ≥0.99 in 0.5–50 µg/mL range). Test intra- and inter-assay precision (CV <5%). For biosensors (e.g., L-lysine oxidase-based), validate against reference methods (HPLC) using Bland-Altman plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
